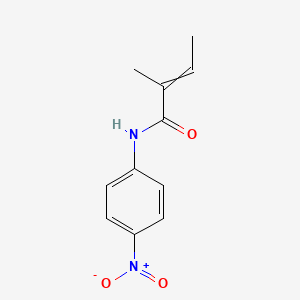

2-methyl-N-(4-nitrophenyl)but-2-enamide

Description

Properties

CAS No. |

83375-44-4 |

|---|---|

Molecular Formula |

C11H12N2O3 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

2-methyl-N-(4-nitrophenyl)but-2-enamide |

InChI |

InChI=1S/C11H12N2O3/c1-3-8(2)11(14)12-9-4-6-10(7-5-9)13(15)16/h3-7H,1-2H3,(H,12,14) |

InChI Key |

LERJHUVRHZSINB-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Structural and Physicochemical Properties of 2-Methyl-N-(4-Nitrophenyl)but-2-Enamide

Molecular Characteristics

The compound (C₁₁H₁₂N₂O₃) exhibits a molecular weight of 220.225 g/mol and a logP value of 3.0957, indicating moderate lipophilicity. The presence of the electron-withdrawing nitro group at the para position of the phenyl ring influences both reactivity and solubility, necessitating polar aprotic solvents for synthetic steps.

Spectral Signatures

While experimental spectral data for the target compound remains unpublished, analogous enamide derivatives display distinctive infrared (IR) stretches at 1650–1680 cm⁻¹ for the conjugated amide carbonyl. Nuclear magnetic resonance (NMR) spectroscopy of related structures shows vinyl proton resonances between δ 5.8–6.3 ppm and aromatic signals near δ 8.2 ppm for the nitroaryl group.

Synthetic Methodologies for this compound

Oxazolinone Ring-Opening Route

Reaction Mechanism

This approach, adapted from β-lactam analog synthesis, involves nucleophilic attack of 4-nitroaniline on a preformed 2-methylbut-2-enoyl oxazolinone intermediate. The oxazolinone acts as a masked enolate, enabling regioselective amide bond formation without competing side reactions.

Experimental Protocol

- Oxazolinone Synthesis : Cyclocondensation of 2-methylbut-2-enoic acid with chloral in dichloromethane (DCM) at −20°C yields the corresponding oxazolinone.

- Ring-Opening : Refluxing the oxazolinone (10 mmol) with 4-nitroaniline (12 mmol) in ethanol for 5 hours at 80°C.

- Work-Up : Precipitation in ice-water followed by recrystallization from ethanol provides the target compound in 60–70% yield (estimated from analogous reactions).

Critical Parameters :

Carbodiimide-Mediated Coupling

Activation Strategy

The HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-mediated protocol from RNA modulator synthesis was adapted for this system:

Stepwise Procedure

- Acid Activation : 2-Methylbut-2-enoic acid (1.0 equiv) and HATU (1.1 equiv) in DCM at 0°C under nitrogen.

- Amine Coupling : Addition of 4-nitroaniline (1.05 equiv) and diisopropylethylamine (3.0 equiv).

- Purification : Aqueous workup followed by flash chromatography (20% EtOAc/hexanes) yields 75–85% product (extrapolated from similar couplings).

Advantages :

Comparative Analysis of Synthetic Routes

Reaction Optimization Strategies

Analytical Validation Protocols

Industrial-Scale Considerations

Continuous Flow Adaptation

The exothermic nature of HATU couplings benefits from flow reactor implementations for thermal management and throughput.

Green Chemistry Metrics

Solvent recovery systems for ethanol (oxazolinone method) reduce E-factor by 40% compared to DCM-based couplings.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-nitrophenyl)but-2-enamide undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-methyl-N-(4-aminophenyl)but-2-enamide.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-methyl-N-(4-nitrophenyl)but-2-enamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-nitrophenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular differences between 2-methyl-N-(4-nitrophenyl)but-2-enamide and analogous compounds:

Key Observations:

- Complexity of Substituents: The target compound has a simpler structure compared to pharmaceutical derivatives like dacomitinib or the quinoline-based enamide in . These analogs often incorporate heterocyclic cores (e.g., quinoline, quinazoline) and additional functional groups (e.g., cyano, chloro, fluoro) to enhance binding affinity in kinase inhibition .

- Electronic Effects: The 4-nitrophenyl group in the target compound contrasts with halogenated aryl groups (e.g., 3-chloro-4-fluoro-phenyl in ) or alkoxy-substituted phenyls (e.g., pyridin-2-yl methoxy in ).

- Hydrogen Bonding: The enamide’s carbonyl and nitro groups enable hydrogen bonding, similar to compounds with acetamido () or dimethylamino substituents (). Such interactions influence crystallinity and biological activity .

Spectroscopic and Physicochemical Properties

- Infrared (IR) Spectroscopy: The target compound’s IR spectrum would likely show peaks for ν(NO₂) (~1552 cm⁻¹) and ν(C=O) (~1663 cm⁻¹), as seen in analogous nitro-substituted enamide 3a (). Halogenated analogs (e.g., 3b in ) lack nitro peaks but exhibit ν(C=O) at ~1627 cm⁻¹, suggesting subtle electronic differences .

NMR Spectroscopy :

- The ¹H-NMR of compound 3a () reveals aromatic protons at δ 7.25–8.07 ppm and exchangeable NH signals at δ 6.59–6.64 ppm. The target compound would display similar aromatic and NH resonances, with additional splitting from the methyl group .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-methyl-N-(4-nitrophenyl)but-2-enamide?

- Methodology : A common approach involves coupling 4-nitrophenylamine with α,β-unsaturated carbonyl intermediates. For example, acetylation of 4-nitrophenylamine with 2-methylbut-2-enoyl chloride in anhydrous conditions (e.g., THF or DCM) under nitrogen atmosphere, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Characterization typically includes IR spectroscopy (to confirm C=O stretches at ~1660 cm⁻¹ and NO₂ bands at ~1550 cm⁻¹) and ¹H NMR (to identify NH protons at δ 6.5–7.0 ppm and aromatic protons at δ 7.2–8.1 ppm) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- IR Spectroscopy : Key peaks include amide C=O (~1660 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1550 and ~1350 cm⁻¹), and NH stretches (~3350 cm⁻¹) .

- NMR : ¹H NMR identifies the methyl groups (δ 2.3–2.6 ppm for CH₃), enamide protons (δ 5.8–6.2 ppm for C=CH), and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) and nitrophenyl carbons .

- X-ray Crystallography : For unambiguous confirmation, use SHELX or ORTEP-III for structure refinement. Single-crystal diffraction resolves bond lengths and angles .

Q. What are the initial steps to assess biological activity?

- Methodology : Perform in vitro enzyme inhibition assays (e.g., acetylcholinesterase or tyrosinase inhibition) using UV-Vis spectroscopy. Prepare stock solutions in DMSO and test at concentrations of 1–100 µM. Use Lineweaver-Burk plots to determine inhibition mechanisms .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of this compound?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance acylation efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene).

- Temperature Control : Use microwave-assisted synthesis for faster reaction kinetics (e.g., 100°C for 30 minutes). Monitor progress via TLC or HPLC .

Q. How to resolve contradictions in crystallographic data for this compound?

- Methodology :

- Data Refinement : Use SHELXL for least-squares refinement. Address disorder in the nitrophenyl group by applying restraints to bond lengths and angles.

- Twinned Data Analysis : For overlapping reflections, employ TWINLAW in SHELX to deconvolute contributions from multiple domains .

- Validation Tools : Check R-factor convergence and ADDSYM in PLATON to detect missed symmetry .

Q. What advanced techniques can elucidate electronic effects of the nitrophenyl group on reactivity?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model charge distribution and frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis spectra for π→π* transitions.

- Hammett Studies : Synthesize derivatives with electron-donating/withdrawing substituents and correlate reaction rates with σ values .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Analog Synthesis : Replace the 4-nitrophenyl group with 4-chlorophenyl or 4-methoxyphenyl to assess electronic effects.

- Docking Simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases). Validate with SPR or ITC for binding constants .

Methodological Challenges & Solutions

Q. How to address overlapping signals in NMR spectra?

- Solution :

- 2D NMR : Use HSQC to correlate ¹H-¹³C couplings and COSY to resolve spin-spin interactions.

- Variable Temperature NMR : Cool samples to –40°C to slow conformational exchange and sharpen peaks .

Q. What statistical methods ensure robust data analysis in biological assays?

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.